![molecular formula C13H15FN2O7 B8360101 [(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate CAS No. 7207-56-9](/img/structure/B8360101.png)
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a fluorinated pyrimidine ring and acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Fluorinated Pyrimidine Ring: This is achieved through a nucleophilic substitution reaction, where a fluorinated pyrimidine derivative is introduced.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate esters.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The acetoxy groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,5R)-3-Acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl Acetate
- [(2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-5-(phenylethynyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl Acetate
Uniqueness
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate is unique due to the presence of the fluorinated pyrimidine ring, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability and bioavailability, making it more effective in therapeutic applications compared to its non-fluorinated counterparts.
Properties
CAS No. |
7207-56-9 |
|---|---|
Molecular Formula |
C13H15FN2O7 |
Molecular Weight |
330.27 g/mol |
IUPAC Name |
[3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H15FN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20) |
InChI Key |
IMWAONMKDTZRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


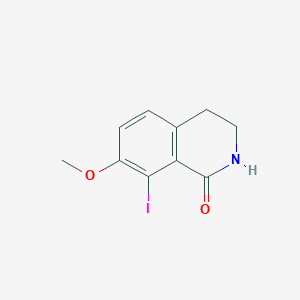
![3-[3-Aminobenzyloxy]benzonitrile](/img/structure/B8360021.png)
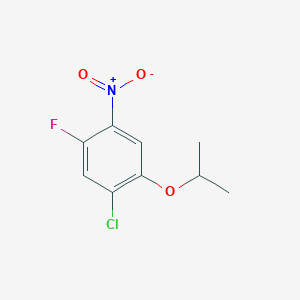
![5-fluoro-2-[(3R)-3-methylpiperazin-1-yl]pyrimidine](/img/structure/B8360040.png)
![[1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol](/img/structure/B8360041.png)
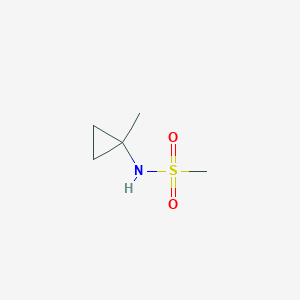
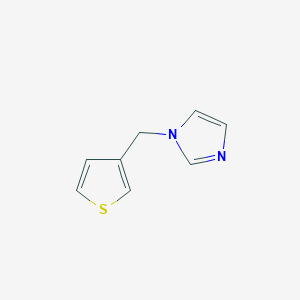
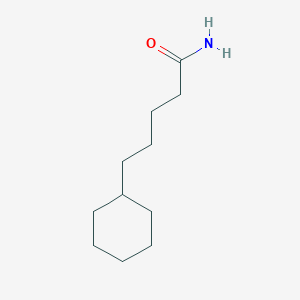
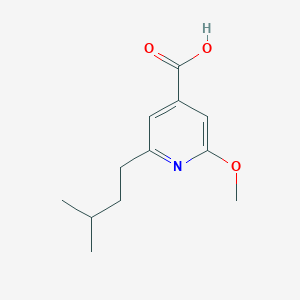
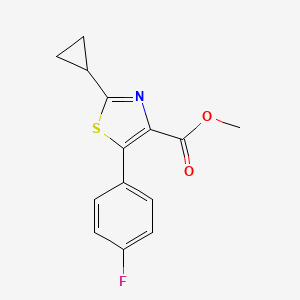
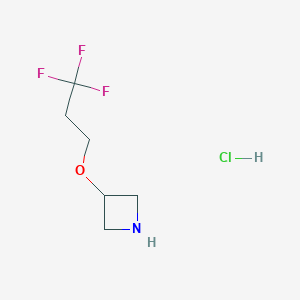
![Tert-butyl 4-[[4-cyano-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B8360120.png)


